(4-Methylsulfanylphenyl) acetate
Description
Structure
3D Structure
Properties
CAS No. |
50910-13-9 |
|---|---|
Molecular Formula |
C9H10O2S |
Molecular Weight |
182.24 g/mol |
IUPAC Name |
(4-methylsulfanylphenyl) acetate |
InChI |
InChI=1S/C9H10O2S/c1-7(10)11-8-3-5-9(12-2)6-4-8/h3-6H,1-2H3 |
InChI Key |
SYALUPHWPQJTEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)SC |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations for 4 Methylsulfanylphenyl Acetate
Established and Emerging Synthetic Routes to (4-Methylsulfanylphenyl) acetate (B1210297)
The synthesis of (4-Methylsulfanylphenyl) acetate predominantly relies on classical esterification reactions, though other methods are also employed. The choice of synthetic route often depends on factors such as starting material availability, desired purity, and scalability.
Esterification Reactions and Optimization Strategies
Esterification, the reaction between an alcohol and a carboxylic acid or its derivative, is a fundamental method for preparing this compound. The most common approach involves the acetylation of 4-(methylthio)phenol (B156131).
A prevalent method for this transformation is the reaction of 4-(methylthio)phenol with acetic anhydride (B1165640) . This reaction can be performed under various conditions, often with the aid of a catalyst to enhance the reaction rate and yield. Common catalysts include both acids and bases. For instance, the acetylation of phenols can be effectively carried out using acetic anhydride in the presence of catalysts like sodium bicarbonate. researchgate.net Research has shown that a variety of primary alcohols and phenols can be converted to their corresponding esters in good to excellent yields using this method at room temperature. researchgate.net
Solvent-free and catalyst-free conditions have also been explored as a greener alternative. mdpi.com In one study, heating a mixture of a phenol (B47542) and acetic anhydride at 60°C afforded the acetylated product in high yield. mdpi.com This approach offers advantages in terms of simplified workup and reduced environmental impact. mdpi.com
The choice of acetylating agent is also critical. While acetic anhydride is widely used, acetyl chloride can also be employed. The reaction of thioanisole (B89551) with acetyl chloride in the presence of a catalyst like aluminum chloride can lead to the formation of 4-methylthioacetophenone, a related compound, which underscores the reactivity of the thioether-containing aromatic ring. google.com
Optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Factors such as reaction time, temperature, and the molar ratio of reactants and catalysts are key parameters to be fine-tuned. For example, in the synthesis of l-menthyl acetate, a similar esterification, varying the reaction time significantly influenced the product yield, with an optimal time leading to the highest conversion. researchgate.net
Transesterification Processes and Catalytic Systems
Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, presents an alternative route to this compound. This method is particularly useful when the direct esterification is challenging or when using a different ester as the acetyl source is more convenient.
Various catalytic systems have been developed to facilitate transesterification reactions. These include both homogeneous and heterogeneous catalysts. For instance, scandium(III) triflate (Sc(OTf)₃) has been shown to catalyze the direct transesterification of carboxylic esters in boiling alcohols, yielding various esters in high yields. organic-chemistry.org The use of microwave irradiation can significantly shorten the reaction times for such transformations. organic-chemistry.org
Other catalysts, such as N-heterocyclic carbenes (NHCs), have also been employed for transesterification under mild conditions. organic-chemistry.org These organocatalysts can enhance the nucleophilicity of alcohols, facilitating their acylation by esters. organic-chemistry.org Additionally, simple and inexpensive catalysts like potassium phosphate (B84403) (K₂HPO₄) have been found to be efficient for producing methyl esters via transesterification, tolerating a variety of functional groups. organic-chemistry.org
Novel Approaches in Aryl Acetate Synthesis Featuring Thioether Moieties
Recent research has focused on developing novel and more efficient methods for the synthesis of aryl acetates, including those with thioether functionalities. These approaches often aim for milder reaction conditions, higher atom economy, and the use of environmentally benign reagents.
Visible-light-mediated reactions have emerged as a powerful tool in organic synthesis. For example, a visible-light-mediated C(sp)–S(II) cross-coupling of 1-haloalkynes with aryl thiols has been developed, catalyzed by Rhodamine B. acs.org While this specific example leads to alkynyl thioethers, the underlying principles of using light to promote bond formation could be adapted for the synthesis of aryl thioether acetates.
Metal-free synthesis is another area of active research. An efficient base-mediated sequential Michael addition/ mdpi.comorganic-chemistry.org-sigmatropic rearrangement between vinylsulfonium salts and N-nucleophiles has been developed to produce functionalized benzylic thioethers. acs.org Such novel strategies could potentially be applied to the synthesis of this compound and its derivatives.
Mechanistic Elucidation of this compound Formation
Understanding the reaction mechanism is fundamental to optimizing synthetic protocols and developing new catalytic systems. The formation of this compound through esterification has been the subject of mechanistic studies.
Reaction Pathway Analysis of Esterification
The Fischer esterification, which involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst, proceeds through a well-established mechanism. thermofisher.com The reaction is thermodynamically controlled, leading to the most stable ester product. thermofisher.com The key steps are:
Protonation of the carbonyl group of the carboxylic acid (or acetic anhydride) by the acid catalyst. This increases the electrophilicity of the carbonyl carbon.
Nucleophilic attack of the hydroxyl group of the alcohol (4-(methylthio)phenol) on the activated carbonyl carbon.
Proton transfer from the attacking hydroxyl group to one of the oxygen atoms of the original carboxyl group.
Elimination of water (or acetic acid in the case of acetic anhydride) as a leaving group, forming a protonated ester.
Deprotonation of the ester to regenerate the acid catalyst and yield the final ester product, this compound. thermofisher.com
In base-catalyzed esterification, for example with 4-dimethylaminopyridine (B28879) (DMAP), the mechanism involves the formation of a highly reactive N-acylpyridinium intermediate from the reaction of DMAP with acetic anhydride. researchgate.net This intermediate is then readily attacked by the nucleophilic phenol.
The presence of the electron-donating methylthio group at the para position of the phenol can influence the nucleophilicity of the hydroxyl group, potentially affecting the reaction rate compared to unsubstituted phenol.
Kinetic Studies of this compound Synthesis
Kinetic studies provide quantitative insights into reaction rates and the factors that influence them. Such studies are crucial for process optimization and ensuring safety, especially for exothermic reactions like esterification. cetjournal.it
The rate of esterification is influenced by several factors, including the concentration of reactants and catalyst, temperature, and the nature of the solvent. For the esterification of acetic anhydride with methanol, a similar reaction, calorimetric measurements have been used to determine the kinetic parameters of both the desired and side reactions. cetjournal.it This approach allows for the development of a detailed kinetic scheme and the determination of safe and productive operating conditions. cetjournal.it
The reaction time is a critical parameter that is often optimized in kinetic studies. In the synthesis of l-menthyl acetate, it was found that the yield of the ester increased with reaction time up to a certain point, after which it leveled off, indicating the completion of the reaction. researchgate.net Similar kinetic profiles would be expected for the synthesis of this compound.
The study of reaction kinetics can also involve monitoring the progress of the reaction over time using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). mdpi.comgoogle.com This allows for the determination of reaction orders and rate constants, providing a deeper understanding of the reaction mechanism.
Computational Modeling of Transition States in Synthetic Reactions
The elucidation of reaction mechanisms is a cornerstone of modern organic chemistry, providing insights that are crucial for reaction optimization and the development of new synthetic methodologies. In the context of the synthesis of this compound, computational modeling, particularly the use of quantum chemical methods, has become an invaluable tool for investigating the transition states of the key chemical transformations involved. These computational approaches allow for a detailed examination of the geometric and electronic structures of these transient species, which are often difficult or impossible to observe experimentally.
A primary synthetic route to this compound involves the esterification of 4-methylsulfanylphenol. Unlike simple alcohols, phenols are less nucleophilic, and as such, direct esterification with acetic acid is generally slow and inefficient. libretexts.org More commonly, the synthesis is achieved through the reaction of 4-methylsulfanylphenol with more reactive acetylating agents such as acetyl chloride or acetic anhydride. libretexts.org Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces of these types of acylation reactions, providing a quantitative understanding of the reaction barriers and the nature of the transition states. nih.gov
For the reaction of 4-methylsulfanylphenol with acetyl chloride, a nucleophilic acyl substitution mechanism is operative. The reaction proceeds through a tetrahedral intermediate, and computational models can be used to locate the transition states leading to and from this intermediate. The key steps that can be modeled include the initial nucleophilic attack of the phenolic oxygen on the carbonyl carbon of acetyl chloride and the subsequent departure of the chloride leaving group.
Similarly, when acetic anhydride is used as the acetylating agent, a comparable nucleophilic acyl substitution pathway is followed. Computational modeling can delineate the energetic profiles for both uncatalyzed and acid- or base-catalyzed pathways. In the absence of a catalyst, the reaction proceeds through a neutral tetrahedral intermediate. The addition of a catalyst, such as a Brønsted or Lewis acid, can significantly lower the activation energy by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. organic-chemistry.org Conversely, a base can deprotonate the phenol to form the more nucleophilic phenoxide ion, which can then attack the acetic anhydride. libretexts.org
The insights gained from these computational investigations are not merely theoretical. They provide a rational basis for understanding reaction kinetics and for the selection of appropriate catalysts and reaction conditions to improve reaction yields and selectivity. For instance, DFT calculations can predict the activation energy barriers for different pathways, allowing for a comparison of their relative feasibilities. rsc.org
Hypothetical Transition State Geometries and Energetics
Table 1: Calculated Activation Energies (ΔE‡) for the Acetylation of 4-Methylsulfanylphenol
| Acetylating Agent | Catalyst | Computational Method | Calculated ΔE‡ (kcal/mol) |
| Acetyl Chloride | None | B3LYP/6-31G(d) | 15.2 |
| Acetic Anhydride | None | B3LYP/6-31G(d) | 25.8 |
| Acetic Anhydride | H+ | B3LYP/6-31G(d) | 18.5 |
| Acetic Anhydride | Pyridine | B3LYP/6-31G(d) | 20.1 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes to demonstrate the type of results obtained from computational modeling.
The hypothetical data in Table 1 suggests that the reaction with acetyl chloride is kinetically more favorable than with acetic anhydride in the absence of a catalyst. It also illustrates how an acid catalyst (H+) can lower the activation barrier for the reaction with acetic anhydride, making it more competitive.
Table 2: Key Geometric Parameters of a Hypothetical Transition State for the Reaction of 4-Methylsulfanylphenoxide with Acetic Anhydride
| Parameter | Description | Value (Å or °) |
| C-O(phenoxide) bond length | Forming bond between phenoxide oxygen and carbonyl carbon | 1.95 |
| C=O bond length | Carbonyl bond of the reacting acetyl group | 1.28 |
| C-O(leaving group) bond length | Bond to the departing acetate group | 2.10 |
| O-C-O angle | Angle involving the phenoxide oxygen, carbonyl carbon, and leaving group oxygen | 95.5 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes to demonstrate the type of results obtained from computational modeling.
Table 2 provides a snapshot of the geometry of a plausible transition state, showing the elongated bonds of the reacting centers, which is characteristic of such transient structures. These geometric parameters, along with calculated vibrational frequencies, are used to confirm that the located stationary point on the potential energy surface is indeed a true transition state (i.e., it has one and only one imaginary frequency).
Reactivity and Transformation Pathways of 4 Methylsulfanylphenyl Acetate
Hydrolytic Stability and Mechanism of (4-Methylsulfanylphenyl) acetate (B1210297)
The stability of (4-Methylsulfanylphenyl) acetate in aqueous environments is dictated by its susceptibility to hydrolysis, a reaction that can be catalyzed by acids or bases, or occur under neutral conditions. The process involves the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon of the ester, leading to the formation of acetic acid and 4-(methylthio)phenol (B156131).
Direct kinetic studies on the acid-catalyzed hydrolysis of this compound are not extensively documented in the reviewed literature. However, the mechanism can be understood from studies on simpler analogs like methyl acetate and phenyl acetate. researchgate.netresearchgate.net The generally accepted mechanism for the acid-catalyzed hydrolysis of esters is the AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular).
This pathway involves the following key steps:
Protonation: The carbonyl oxygen of the ester is rapidly and reversibly protonated by an acid catalyst (H₃O⁺). This enhances the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the attacking water moiety to the oxygen of the leaving group (the 4-methylsulfanylphenoxide group).
Elimination: The protonated leaving group, 4-(methylthio)phenol, departs, and the carbonyl group is reformed by the elimination of a proton, regenerating the acid catalyst and yielding acetic acid.
The base-catalyzed hydrolysis of esters, often referred to as saponification, is generally a much faster process than acid-catalyzed hydrolysis. Studies on various substituted phenyl esters confirm that this reaction proceeds via a bimolecular acyl-oxygen cleavage (BAC2) mechanism. researchgate.netstanford.edu
The BAC2 mechanism for this compound involves:
Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This is typically the rate-determining step.
Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, negatively charged tetrahedral intermediate.
Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and eliminating the 4-methylsulfanylphenoxide anion as the leaving group.
Protonation: The phenoxide anion, being a relatively strong base, rapidly abstracts a proton from the newly formed acetic acid (or solvent) to yield the final product, 4-(methylthio)phenol.
In the environment, this compound is expected to degrade primarily through hydrolysis. The rate and dominant pathway of this degradation are pH-dependent. At neutral and near-neutral pH (typically 6-8), which is common in many environmental systems, base-catalyzed hydrolysis is generally the more significant pathway compared to acid-catalyzed hydrolysis for esters with good leaving groups, such as phenyl acetate and its derivatives. stanford.edu
Even at a pH of 6.5, the hydrolysis of phenyl acetate is considered to be base-catalyzed. stanford.edu Therefore, the primary environmental degradation pathway for this compound is expected to be its hydrolysis to form 4-(methylthio)phenol and acetate. The rate of this process in natural waters would be influenced by temperature, pH, and the presence of other dissolved species that could potentially catalyze the reaction. While specific half-life data for this compound in various environmental compartments are not available in the reviewed literature, its structure suggests it would be non-persistent, eventually breaking down into its constituent alcohol and carboxylic acid components.
Enzymatic Biotransformations of this compound
This compound serves as a substrate for a wide range of hydrolytic enzymes, particularly esterases. These biocatalytic transformations are crucial in biological systems and have applications in various biotechnological processes.
Esterases (EC 3.1.1.x) catalyze the hydrolysis of ester bonds. The most common mechanism involves a catalytic triad, typically composed of Serine-Histidine-Aspartate/Glutamate residues in the enzyme's active site. The hydrolysis of this compound by a serine esterase follows a two-step acyl-enzyme intermediate mechanism, analogous to the well-studied hydrolysis of p-nitrophenyl acetate. nih.gov
The mechanism proceeds as follows:
Acylation: The serine residue, activated by the histidine and aspartate, acts as a nucleophile, attacking the carbonyl carbon of the ester substrate. This forms a tetrahedral intermediate which then collapses, releasing the alcohol product (4-(methylthio)phenol) and forming a covalent acyl-enzyme intermediate.
Deacylation: A water molecule, activated by the histidine residue, acts as a nucleophile and attacks the carbonyl carbon of the acyl-enzyme intermediate. This again forms a tetrahedral intermediate, which subsequently breaks down to release the carboxylic acid product (acetic acid) and regenerate the free enzyme.
The kinetics of this reaction typically follow the Michaelis-Menten model, characterized by the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum, indicating the affinity of the enzyme for the substrate. The kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time.
While specific kinetic parameters for the hydrolysis of this compound are not reported in the reviewed literature, data for structurally related aryl acetates hydrolyzed by various esterases can provide insight.
Table 1: Michaelis-Menten Kinetic Constants for the Hydrolysis of Analogous Aryl Esters by Various Enzymes This table presents data for analogous compounds to illustrate typical kinetic values, as specific data for this compound was not available in the searched literature.
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | Source |
|---|---|---|---|---|
| Penicillin G Acylase (Wild-Type) | 4-Nitrophenyl acetate | - | 0.76 (deacylation) | nih.gov |
| Penicillin G Acylase (F360V Mutant) | 4-Nitrophenyl acetate | - | 0.051 (deacylation) | nih.gov |
| Arylsulfatase (from Aerobacter aerogenes) | p-Nitrophenyl sulfate (B86663) | 0.172 | 1500 | scirp.org |
Note: The kcat for Penicillin G Acylase represents the de-acylation rate constant (k₃). Arylsulfatase data is included to show kinetic parameters for an enzyme acting on a different aryl ester type.
The specificity of hydrolases for their substrates is determined by the precise three-dimensional structure of the enzyme's active site, which creates a specific microenvironment for substrate binding and catalysis. mdpi.com For an aryl thioether acetate like this compound, several factors influence its recognition and turnover by an esterase.
The Acyl Moiety: The acetyl group is small and generally fits into the active sites of a broad range of esterases. The "acyl-binding pocket" accommodates the acyl portion of the ester, and its size and hydrophobicity are key determinants of specificity.
The Aryl Leaving Group: The 4-methylsulfanylphenyl group fits into the "leaving group pocket" of the enzyme. The electronic nature of the substituent on the phenyl ring is critical. While highly electron-withdrawing groups (like the nitro group in p-nitrophenyl acetate) make the ester more reactive and are often used in assays, enzymes show varied specificity for different substituents. The 4-methylsulfanyl group provides a degree of hydrophobicity and specific steric bulk that will be favored by some esterases and disfavored by others.
The Thioether Linkage: The presence of the sulfur atom in the thioether group (-S-CH₃) introduces unique electronic and steric properties compared to more common ether (-O-CH₃) or alkyl (-CH₃) substituents. Sulfur is larger and more polarizable than oxygen or carbon. Some enzymes, particularly those involved in the metabolism of sulfur-containing compounds, may have active sites specifically adapted to accommodate the thioether moiety. scirp.org Studies on promiscuous hydrolases, such as certain sulfatases and phosphatases, show that enzymes can often catalyze reactions on substrates that are structurally similar but functionally different (e.g., hydrolyzing both sulfate and phosphate (B84403) esters). usu.edu This promiscuity arises from the ability of the active site to stabilize transition states for different reactions, often through interactions with the leaving group. The ability of an esterase to efficiently hydrolyze this compound would depend on how well its active site can stabilize the transition state involving the 4-methylsulfanylphenoxide leaving group. mdpi.comusu.edu
Chemoenzymatic Synthetic Applications (non-clinical)
The application of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. While specific chemoenzymatic applications for this compound are not extensively documented, the reactivity of the ester functional group makes it a prime candidate for enzyme-catalyzed transformations, particularly with hydrolases like lipases. Lipases are known for their ability to catalyze the hydrolysis and transesterification of a wide range of esters under mild conditions. researchgate.net
The behavior of structurally similar compounds, such as 4-hydroxyphenyl acetate and 4-nitrophenyl acetate, in lipase-catalyzed reactions provides a strong indication of the potential transformations of this compound. nih.govnih.govcsic.es For instance, lipases can be employed for the chemoselective hydrolysis of one ester group in a diester molecule, a strategy that could be applied to derivatives of this compound. nih.gov The promiscuous nature of some lipases also allows them to catalyze C-C bond-forming reactions, such as aldol (B89426) condensations, which could potentially be explored with derivatives of this compound. nih.gov
The general scheme for lipase-catalyzed hydrolysis involves the attack of the enzyme's active site serine on the ester's carbonyl carbon, leading to the formation of an acyl-enzyme intermediate and release of the alcohol (in this case, 4-methylsulfanylphenol). The acyl-enzyme intermediate then reacts with water to regenerate the enzyme and release the carboxylic acid (acetic acid). In the presence of another nucleophile, such as an alcohol, transesterification can occur.
Table 1: Potential Chemoenzymatic Reactions of this compound
| Reaction Type | Enzyme Class | Potential Nucleophile | Expected Product(s) |
| Hydrolysis | Lipase, Esterase | Water | 4-Methylsulfanylphenol, Acetic acid |
| Transesterification | Lipase | Alcohol (e.g., Ethanol) | 4-Methylsulfanylphenol, Ethyl acetate |
| Ammonolysis | Lipase | Ammonia | 4-Methylsulfanylphenol, Acetamide |
Nucleophilic Acyl Substitution Reactions Involving this compound
Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives, including esters like this compound. This reaction involves the substitution of the leaving group (the 4-methylsulfanylphenoxide group) by a nucleophile.
This compound is expected to react with a variety of nucleophiles. The reactivity of the ester is influenced by the electronic properties of the substituent on the phenyl ring. The methylsulfanyl group is a weak electron-donating group, which makes the carbonyl carbon slightly less electrophilic compared to esters with electron-withdrawing groups like the nitro group in 4-nitrophenyl acetate. However, it is still susceptible to attack by strong nucleophiles.
Common nucleophiles that can participate in these reactions include:
Hydroxide ions: Leading to saponification (hydrolysis under basic conditions) to produce 4-methylsulfanylphenol and acetate.
Alkoxides: Resulting in transesterification to form a new ester and 4-methylsulfanylphenoxide.
Amines: Leading to aminolysis to produce N-substituted acetamides and 4-methylsulfanylphenol.
Carbanions: Such as Grignard reagents, which can lead to the formation of ketones after initial substitution, followed by further reaction to form tertiary alcohols.
Table 2: Predicted Products of Nucleophilic Acyl Substitution with this compound
| Nucleophile | Reagent Example | Product 1 | Product 2 |
| Hydroxide | Sodium hydroxide | 4-Methylsulfanylphenol | Sodium acetate |
| Alkoxide | Sodium ethoxide | 4-Methylsulfanylphenol | Ethyl acetate |
| Amine | Ammonia | 4-Methylsulfanylphenol | Acetamide |
| Primary Amine | Methylamine | 4-Methylsulfanylphenol | N-Methylacetamide |
| Hydrazine | Hydrazine | 4-Methylsulfanylphenol | Acetylhydrazide |
The generally accepted mechanism for nucleophilic acyl substitution is a two-step addition-elimination process. In the first step, the nucleophile attacks the electrophilic carbonyl carbon of the ester, breaking the π-bond and forming a tetrahedral intermediate. This intermediate is typically unstable.
In the second step, the tetrahedral intermediate collapses. The carbon-oxygen double bond is reformed, and the leaving group (4-methylsulfanylphenoxide) is expelled. The pKa of the conjugate acid of the leaving group (4-methylsulfanylphenol) is a key factor in its ability to depart. A more acidic phenol (B47542) leads to a better leaving group.
Electrophilic Aromatic Substitution on the Phenyl Ring of this compound
The phenyl ring of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the aromatic ring. The regioselectivity and reactivity of this process are governed by the electronic effects of the two substituents: the methylsulfanyl group (-SMe) and the acetate group (-OAc).
The methylsulfanyl group is an ortho-, para-directing group. This is because the sulfur atom can donate a lone pair of electrons into the aromatic ring through resonance, which stabilizes the arenium ion intermediate when the electrophile attacks at the ortho and para positions. Although sulfur is more electronegative than carbon, leading to an inductive electron-withdrawing effect that deactivates the ring towards electrophilic attack compared to benzene (B151609), the resonance effect dominates in determining the position of substitution.
The acetate group, being attached through an oxygen atom, is also an ortho-, para-directing group. However, the directing effect of the methylsulfanyl group is generally stronger. Therefore, in an electrophilic aromatic substitution reaction, the incoming electrophile is expected to substitute at the positions ortho to the methylsulfanyl group (and meta to the acetate group).
A practical example of this regioselectivity is seen in the Friedel-Crafts acylation of thioanisole (B89551) (the parent compound without the acetate group), which yields the para-substituted product. google.com This confirms the strong para-directing nature of the methylsulfanyl group.
Common electrophilic aromatic substitution reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid.
Halogenation: Using a halogen (e.g., Br₂) with a Lewis acid catalyst (e.g., FeBr₃).
Friedel-Crafts Acylation: Using an acyl chloride with a Lewis acid catalyst (e.g., AlCl₃).
Friedel-Crafts Alkylation: Using an alkyl halide with a Lewis acid catalyst.
Table 3: Predicted Major Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Predicted Major Product |
| Nitration | HNO₃, H₂SO₄ | (3-Nitro-4-methylsulfanylphenyl) acetate |
| Bromination | Br₂, FeBr₃ | (3-Bromo-4-methylsulfanylphenyl) acetate |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | (3-Acetyl-4-methylsulfanylphenyl) acetate |
Computational studies on thioanisole and its derivatives provide a theoretical foundation for understanding the reactivity of the aromatic ring in this compound. rsc.orgresearchgate.net These studies analyze the electronic structure, including the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO).
The methylsulfanyl group's ability to act as an ortho-, para-director is explained by its contribution to the HOMO of the molecule. The lone pairs on the sulfur atom increase the electron density at the ortho and para positions, making them more nucleophilic and thus more susceptible to attack by an electrophile. Computational models can calculate the partial charges on each carbon atom of the aromatic ring, confirming the increased negative charge at the ortho and para positions.
Furthermore, theoretical calculations of the stability of the intermediate carbocations (arenium ions) formed during electrophilic attack show that the intermediates resulting from ortho and para attack are significantly more stable than the one from meta attack. This is due to the resonance stabilization provided by the lone pairs of the sulfur atom, which can delocalize the positive charge. This theoretical evidence strongly supports the experimentally observed regioselectivity.
Oxidation Reactions of the Sulfur Moiety in this compound
The sulfur atom in this compound, being in a low oxidation state, is readily oxidized. This process is a common transformation for aryl sulfides and can be controlled to yield different products.
The oxidation of sulfides like this compound typically proceeds in two sequential steps. The initial, more facile oxidation converts the sulfide (B99878) to a sulfoxide (B87167). rsc.org Further oxidation, which is generally more challenging, transforms the sulfoxide into a sulfone. rsc.orgresearchgate.net Therefore, this compound can be converted into (4-methylsulfinylphenyl) acetate and subsequently to (4-methylsulfonylphenyl) acetate.
A variety of oxidizing agents are capable of effecting these transformations. Common oxidants include hydrogen peroxide, organic peroxides (like m-chloroperbenzoic acid), dioxiranes, and potassium peroxymonosulfate (B1194676) (Oxone®). rsc.orgwikipedia.orgnih.govresearchgate.net The choice of reagent and reaction conditions determines the final product. For instance, biocatalytic methods using fungal strains such as Aspergillus ochraceus have also been shown to oxidize sulfides, often directly to the sulfone. wikipedia.org
Table 1: Oxidation Products and Representative Reagents
| Starting Material | Product | Representative Oxidizing Agent(s) | Oxidation State of Sulfur |
|---|---|---|---|
| This compound | (4-Methylsulfinylphenyl) acetate | Hydrogen Peroxide (H₂O₂), m-CPBA (1 equiv.) | +2 (in Sulfoxide) |
| This compound | (4-Methylsulfonylphenyl) acetate | Oxone®, Niobium Carbide with H₂O₂, Excess m-CPBA | +4 (in Sulfone) |
This table is illustrative of general sulfide oxidation and is applicable to this compound.
Achieving selective oxidation to either the sulfoxide or the sulfone is a key aspect of synthetic chemistry. researchgate.net Control is typically managed by adjusting the stoichiometry of the oxidant, the reaction temperature, and the choice of catalyst. researchgate.net For example, using one equivalent of an oxidant under mild conditions often favors the formation of the sulfoxide, while an excess of a strong oxidant and higher temperatures will push the reaction to the sulfone. researchgate.net
Several metal-free oxidation systems have been developed. A combination of urea-hydrogen peroxide and phthalic anhydride (B1165640) in ethyl acetate can selectively oxidize sulfides to sulfones without isolating the sulfoxide intermediate. researchgate.net Similarly, hydrogen peroxide in glacial acetic acid provides a "green" method for the highly selective oxidation of sulfides to sulfoxides. researchgate.net
The mechanism of sulfide oxidation generally involves an electrophilic attack by the oxygen atom of the oxidant on the electron-rich sulfur atom of the sulfide. researchgate.net Studies on the oxidation of aryl methyl sulfides with dioxiranes suggest the involvement of hypervalent sulfur intermediates. researchgate.net The reaction may proceed through a zwitterionic intermediate which then cyclizes to form a hypervalent sulfur species, ultimately leading to the oxidized product. researchgate.net Another proposed mechanism, particularly with nitric acid and a catalyst, involves the formation of a complex between the sulfide and the oxidizing species, which initiates a catalytic cycle. Current time information in Powiat rzeszowski, PL.
Radical Reactions and Photochemical Transformations of this compound
This compound possesses chromophoric groups that can absorb ultraviolet light, leading to photochemical reactions. These transformations often proceed through radical intermediates, resulting in molecular rearrangement or degradation.
While specific studies on this compound are limited, its photochemical behavior can be inferred from related compounds like phenyl acetate and thioanisole.
A primary pathway for aryl esters is the photo-Fries rearrangement . wikipedia.orgslideshare.net Upon UV irradiation, the ester's C-O bond undergoes homolytic cleavage, generating a phenoxy radical and an acyl radical, which are held together in a "solvent cage". researchgate.netslideshare.net These radicals can then recombine, with the acyl group migrating to the ortho or para positions of the aromatic ring, yielding hydroxy aryl ketone isomers. wikipedia.org For this compound, this would lead to the formation of (2-hydroxy-5-methylsulfanylphenyl)ethan-1-one and (3-hydroxy-4-methylsulfanylphenyl)ethan-1-one.
A second potential pathway involves the cleavage of the carbon-sulfur bond, as seen in the photolysis of thioanisole (methylsulfanylbenzene). researchgate.net This C-S bond scission would generate a (4-acetoxyphenyl)thiyl radical and a methyl radical, which can lead to a variety of subsequent products.
The photochemical reactions of this compound are intrinsically linked to the generation of free radicals. As described, the photo-Fries rearrangement produces a phenoxy radical and an acyl radical pair. slideshare.net Concurrently, photolysis can lead to C-S bond cleavage, and studies on thioanisole derivatives show that irradiation can generate α-thioalkyl radicals via deprotonation following one-electron oxidation. researchgate.net
Table 2: Potential Radical Species from Photolysis of this compound
| Bond Cleaved | Radical Species Generated | Associated Pathway |
|---|---|---|
| Aryl O-C(O) | (4-Methylsulfanyl)phenoxy radical; Acetyl radical | Photo-Fries Rearrangement |
| Aryl C-S | (4-Acetoxyphenyl)thiyl radical; Methyl radical | C-S Bond Homolysis |
| S-CH₃ | (4-Acetoxyphenyl)thiyl radical; Methyl radical | C-S Bond Homolysis |
The role of sulfur-containing compounds like thiols and sulfides as free radical scavengers is a subject of study. nih.govtaylorfrancis.com These compounds can participate in antioxidant processes, although their effectiveness varies. nih.gov The sulfide moiety in this compound could potentially react with free radicals, and thioanisole has been shown to act as a sacrificial electron donor in certain photocatalytic systems, which is indicative of its ability to engage in radical-mediated processes. acs.org The thiyl radicals that can be formed are themselves reactive species that can participate in subsequent reactions, such as reacting with molecular oxygen. nih.gov
Advanced Spectroscopic and Spectrometric Investigations of 4 Methylsulfanylphenyl Acetate
Application of Nuclear Magnetic Resonance Spectroscopy for Conformational Analysis and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution. For (4-Methylsulfanylphenyl) acetate (B1210297), ¹H and ¹³C NMR spectroscopy provide initial confirmation of the molecular structure by identifying the chemical environments of the hydrogen and carbon atoms, respectively.
Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to investigate the spatial proximity of atoms. In the case of (4-Methylsulfanylphenyl) acetate, NOESY experiments could reveal through-space interactions between the protons of the methylsulfanyl group (-SCH₃) and the aromatic protons on the phenyl ring, as well as between the acetyl protons (-COCH₃) and the ring protons. The presence and intensity of these NOE cross-peaks would provide crucial information about the preferred orientation of the methylsulfanyl and acetate groups relative to the phenyl ring.
Vibrational Spectroscopy (IR and Raman) for Understanding Bonding and Molecular Interactions
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, which are sensitive to bond strengths, molecular geometry, and intermolecular interactions. researchgate.net
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. A strong band is expected in the region of 1760-1730 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. The exact position of this band can be influenced by the electronic effects of the para-substituent. The C-O stretching vibrations of the ester will also give rise to characteristic bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl ring appear in the 1600-1450 cm⁻¹ region. The presence of the sulfur atom can be identified by C-S stretching vibrations, although these are often weak and can be difficult to assign definitively.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C-S bond, which may be weak in the IR spectrum, can sometimes be more prominent in the Raman spectrum. Surface-Enhanced Raman Scattering (SERS) is a technique that can be used to significantly enhance the Raman signal of molecules adsorbed on metallic nanostructures. nih.gov This could be particularly useful for studying the orientation and interaction of this compound on a metal surface.
By comparing the experimental vibrational spectra with theoretical spectra calculated using methods like Density Functional Theory (DFT), a detailed assignment of the vibrational modes can be achieved. scielo.org.mx This comparison can also provide insights into the conformational preferences of the molecule, as different conformers will have slightly different vibrational frequencies.
Mass Spectrometry Techniques for Mechanistic Fragmentation Studies and Reaction Monitoring
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and elucidating its structure through fragmentation analysis.
For this compound, with a molecular formula of C₉H₁₀O₂S, the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its molecular weight (182.24 g/mol ). epa.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the elemental composition.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group or the acyl group. libretexts.orgmiamioh.edu For this compound, key fragmentation pathways could include:
Loss of the acetyl group: Cleavage of the ester bond could lead to the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da), resulting in a fragment ion corresponding to 4-methylmercaptophenol.
Loss of the methoxy (B1213986) group from the ester: While less common for phenyl acetates, cleavage could potentially lead to the loss of the -OCH₃ radical.
Cleavage of the methyl group from the sulfur atom: Loss of a methyl radical (•CH₃, 15 Da) from the molecular ion.
Rearrangement reactions: The presence of the sulfur atom and the aromatic ring can lead to complex rearrangement reactions upon electron ionization.
Tandem mass spectrometry (MS/MS) can be used to further investigate these fragmentation pathways by isolating a specific ion and inducing its fragmentation. This allows for a more detailed structural analysis. Furthermore, mass spectrometry can be a valuable tool for monitoring chemical reactions involving this compound, allowing for the identification of intermediates and products in real-time.
Electronic Spectroscopy (UV-Vis) for Electronic Structure and Charge Transfer Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. The UV-Vis spectrum of this compound is expected to show absorptions characteristic of a substituted benzene (B151609) ring.
The phenyl ring itself gives rise to π → π* transitions. The presence of the acetate and methylsulfanyl substituents will cause a shift in the position and intensity of these absorption bands compared to unsubstituted benzene. The sulfur atom, with its lone pairs of electrons, and the carbonyl group of the acetate, with its n and π electrons, introduce n → π* and n → σ* transitions.
The interaction between the sulfur lone pairs and the π-system of the aromatic ring, as well as the electronic effects of the acetate group, can lead to intramolecular charge transfer (ICT) bands. These bands are often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. Studying the UV-Vis spectrum in solvents of varying polarity can provide insights into the nature of the electronic transitions and the change in dipole moment upon excitation. Theoretical calculations can complement experimental UV-Vis spectra to help assign the observed electronic transitions to specific molecular orbitals.
X-ray Crystallography and Diffraction Studies for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of structural information with high precision.
This technique would allow for the accurate measurement of:
Bond lengths and angles: Precise values for all bond lengths (e.g., C-S, S-CH₃, C-O, C=O, C-C) and bond angles within the molecule can be determined.
Torsional angles: The dihedral angles describing the orientation of the methylsulfanyl and acetate groups relative to the plane of the phenyl ring would be precisely defined. This provides a definitive picture of the molecule's conformation in the solid state.
Intermolecular interactions: The crystal packing arrangement reveals how individual molecules of this compound interact with each other in the solid state. This can include weak interactions such as C-H···O hydrogen bonds or π-π stacking interactions between the phenyl rings of adjacent molecules. researchgate.net
Computational and Theoretical Chemistry of 4 Methylsulfanylphenyl Acetate
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of (4-Methylsulfanylphenyl) acetate (B1210297) at the atomic and electronic levels. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, stability, and electronic landscape.
Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of molecules like (4-Methylsulfanylphenyl) acetate due to its balance of accuracy and computational cost. nih.gov DFT methods are used to determine the optimized molecular geometry in the ground state, revealing bond lengths, bond angles, and dihedral angles. For instance, calculations using the B3LYP functional with a 6-311++G(d,p) basis set can provide a detailed picture of the molecule's three-dimensional structure. researchgate.net
Furthermore, Time-Dependent DFT (TD-DFT) is employed to study the electronic excited states of the molecule. nih.gov This allows for the prediction and interpretation of its ultraviolet-visible (UV-Vis) absorption spectrum, identifying the electronic transitions responsible for the observed absorption bands. nih.govespublisher.com These transitions, such as π → π* and n → π*, are critical for understanding the photophysical properties of the compound. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also calculated to determine the molecule's chemical reactivity and kinetic stability. ekb.eg
Table 1: Illustrative DFT-Calculated Structural Parameters for this compound
| Parameter | Value |
| C-S Bond Length | 1.78 Å |
| C=O Bond Length | 1.21 Å |
| O-C (ester) Bond Length | 1.36 Å |
| C-C (aromatic) Bond Length | 1.40 Å |
| C-S-C Bond Angle | 104.5° |
| O=C-O Bond Angle | 123.0° |
Table 2: Illustrative TD-DFT Calculated Electronic Properties for this compound
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| First Excitation Energy (λmax) | 270 nm |
| Oscillator Strength | 0.45 |
For even greater accuracy in electronic property calculations, ab initio methods can be utilized. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation. These high-level calculations can be used to refine the understanding of the molecule's electron affinity, ionization potential, and polarizability. The results from these methods serve as a benchmark for validating the accuracy of less computationally intensive methods like DFT.
Conformational Analysis and Energy Landscapes of this compound
The flexibility of the ester and methylsulfanyl groups in this compound allows for the existence of multiple conformations. Conformational analysis is performed to identify the stable conformers and to map the potential energy surface of the molecule. By systematically rotating the dihedral angles associated with the C-O and C-S bonds, a landscape of energy as a function of geometry can be constructed.
Computational scans of these dihedral angles, typically performed using DFT, can identify the global minimum energy conformation as well as other local minima separated by rotational energy barriers. researchgate.net This information is crucial for understanding how the molecule's shape influences its interactions with its environment and other molecules. The relative energies of different conformers can be used to determine their population distribution at a given temperature using Boltzmann statistics.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in a condensed phase, such as in a solvent. researchgate.netnih.gov In an MD simulation, the classical equations of motion are solved for a system containing one or more solute molecules and a large number of solvent molecules. This provides a trajectory of the system over time, revealing how the solvent influences the conformation and dynamics of the solute.
MD simulations are particularly useful for understanding intermolecular interactions, such as hydrogen bonding and van der Waals forces, between this compound and solvent molecules. The stability of the solute-solvent complex can be assessed, and the average structural properties of the solvated molecule can be determined. researchgate.net These simulations are essential for bridging the gap between the properties of an isolated molecule and its behavior in a real-world chemical or biological system.
Prediction of Reactivity and Reaction Pathways via Computational Methods
Computational chemistry provides powerful tools for predicting the reactivity of this compound and for elucidating potential reaction pathways. nih.gov The electronic properties derived from quantum chemical calculations, such as the HOMO-LUMO gap and the distribution of molecular electrostatic potential (MEP), can identify the likely sites for electrophilic and nucleophilic attack. researchgate.net
Furthermore, computational methods can be used to model the transition states of chemical reactions involving this compound. By calculating the energy barrier of a proposed reaction pathway, its feasibility can be assessed. For example, the hydrolysis of the ester group can be modeled to understand the mechanism and to predict the reaction rate under different conditions. These predictive capabilities are invaluable for designing new synthetic routes and for understanding the chemical stability of the compound.
Derivatives and Analogs of 4 Methylsulfanylphenyl Acetate: Synthesis and Mechanistic Exploration
Design Principles for Structural Modification of (4-Methylsulfanylphenyl) acetate (B1210297)
The structural modification of (4-Methylsulfanylphenyl) acetate is predicated on established medicinal chemistry principles aimed at optimizing the molecule's properties. A primary goal is to modulate its biological activity by altering its interaction with specific targets. The rationale for these modifications often involves enhancing potency, improving selectivity for a particular enzyme or receptor, and refining physicochemical parameters to align with desired characteristics, such as those described by Lipinski's "rule of five" for orally available drugs. nih.gov
Key design principles include:
Electronic Effects : The electronic nature of substituents on the phenyl ring is a critical design element. The introduction of electron-withdrawing groups, for instance, has been proposed as an important factor for enhancing the potency of some pharmacologically active agents. nih.gov This principle guides the selection of substituents to modulate the electron density of the aromatic ring and, consequently, its interactions with biological targets.
Steric and Conformational Factors : Modifications are designed to control the molecule's size, shape, and conformational flexibility. Altering the bulk of substituents can influence how the molecule fits into a binding pocket, potentially leading to improved affinity and selectivity. nih.gov
Metabolic Stability : The thioether moiety is a potential site of metabolic oxidation. Modifications at this position, such as oxidation to a sulfone, are not only a strategy for altering electronic properties but also for creating metabolites or analogs with different metabolic profiles and activities. nih.gov
Bioisosteric Replacement : This principle involves substituting one functional group with another that has similar physicochemical properties. For example, the ester group could be replaced by an amide to change hydrogen bonding capabilities and hydrolytic stability while attempting to retain the desired biological activity. nih.gov
The overarching goal of these principles is to systematically probe the structure-activity relationships (SAR), where each modification provides data on how specific structural features correlate with changes in chemical reactivity or biological function. nih.gov
Synthetic Strategies for Novel this compound Analogs
The synthesis of novel analogs of this compound involves a range of well-established organic chemistry reactions tailored to modify specific parts of the molecule.
The sulfur atom in the thioether group is a prime target for modification, primarily through oxidation.
Oxidation to Sulfoxides and Sulfones : The methylthio group (-SCH₃) can be readily oxidized to a methylsulfinyl (a sulfoxide) or a methylsulfonyl (a sulfone, -SO₂CH₃) group. This transformation fundamentally alters the electronic and steric properties of the sulfur moiety, converting it from a weak electron-donating group to a potent electron-withdrawing group. Common oxidizing agents for this purpose include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate. A series of 4-methylsulfonylphenyl derivatives has been successfully synthesized to act as preferential COX-2 inhibitors, highlighting the importance of this modification. nih.govgoogle.com
Introducing or altering substituents on the aromatic ring allows for fine-tuning of the molecule's properties.
Electrophilic Aromatic Substitution : Standard reactions such as nitration, halogenation, and Friedel-Crafts acylation can be used to introduce a variety of functional groups onto the phenyl ring, guided by the directing effects of the existing thioether and acetate groups.
Cross-Coupling Reactions : For more complex modifications, modern cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) can be employed on suitably functionalized precursors (e.g., halogenated phenyl acetates) to form new carbon-carbon or carbon-heteroatom bonds.
Nucleophilic Aromatic Substitution : In cases where the ring is activated by strongly electron-withdrawing groups, nucleophilic aromatic substitution can be used to introduce nucleophiles. The synthesis of various 4-arylsulfanyl-substituted compounds has been achieved via the displacement of a leaving group, such as a mesylate, by aromatic thiolates, demonstrating a viable pathway for creating diverse analogs. nih.govnih.gov Studies have indicated that the presence of an electron-withdrawing substituent on the phenyl ring can be a crucial factor for conferring potent anti-proliferation effects in certain classes of compounds. nih.gov
The ester functionality offers multiple avenues for structural diversification.
Ester Homologation and Variation : The acetate group can be replaced by other ester groups through transesterification or by synthesizing the parent phenol (B47542) and re-esterifying it with different acyl chlorides or anhydrides. This allows for variation in chain length, branching, and the introduction of other functional groups within the ester moiety. The relationship between the carbon number and molecular structure of the alcohol portion of acetate esters is known to systematically alter their physical properties. chemrxiv.org
Conversion to Amides : A common and significant modification is the conversion of the ester to an amide. This can be achieved by reacting the ester with an appropriate amine, often under heat or with catalysis, or by hydrolyzing the ester to the corresponding phenol, which is then used in a subsequent coupling reaction. For example, N-acylated active esters have been aminolyzed to produce a variety of amides for screening as potential enzyme inhibitors. nih.gov This change replaces the ester linkage with a more metabolically robust amide bond and introduces a hydrogen bond donor, which can lead to different binding interactions.
Comparative Reactivity Studies of this compound Derivatives
Comparative studies of derivatives, particularly those involving modification of the thioether group, have revealed significant differences in biological reactivity. A key example is the comparison between (4-methylsulfanylphenyl) derivatives and their oxidized (4-methylsulfonylphenyl) counterparts in the context of cyclooxygenase (COX) enzyme inhibition.
Research has shown that the oxidation state of the sulfur atom plays a critical role in both the potency and selectivity of inhibition. While many thioether-containing compounds may show some level of activity, their corresponding sulfones often exhibit markedly enhanced and more selective biological effects. nih.gov For instance, in a study of novel non-steroidal anti-inflammatory drugs (NSAIDs), the synthesized 4-methylsulfonylphenyl derivatives displayed clear preferential inhibition of the COX-2 isoform over COX-1. nih.gov This selectivity is a highly desirable trait for anti-inflammatory agents.
The table below, based on reported findings, illustrates the comparative reactivity of selected derivatives. nih.gov
| Compound ID | Structural Modification | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib (Reference) | - | 2.4 | 0.04 | 60 |
| Compound 4 | 4-Methylsulfonylphenyl derivative | 5.2 | 0.042 | 124 |
| Compound 6b | 4-Methylsulfonylphenyl derivative | 6.7 | 0.051 | 131 |
| Compound 6e | 4-Methylsulfonylphenyl derivative | 7.9 | 0.066 | 119 |
Table based on data from "Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition". The data demonstrates that derivatives featuring the 4-methylsulfonylphenyl moiety exhibit high potency against COX-2 and significant selectivity over COX-1. nih.gov
Mechanistic Insights from Structure-Reactivity Relationships in Analogs
The analysis of structure-reactivity relationships (SRRs) among analogs of this compound provides crucial mechanistic insights into why certain structural changes lead to altered reactivity. The differences in COX enzyme inhibition between the thioether and sulfone derivatives serve as an excellent case study.
The key mechanistic insight is the profound electronic impact of oxidizing the thioether to a sulfone. nih.gov
Thioether (-SCH₃) : The methylthio group is a weakly activating, ortho-, para-directing group in electrophilic aromatic substitution. Its lone pair of electrons on the sulfur atom can participate in resonance with the phenyl ring.
Sulfone (-SO₂CH₃) : The methylsulfonyl group is a powerful deactivating, meta-directing group. The highly electronegative oxygen atoms withdraw electron density strongly from both the sulfur atom and the attached phenyl ring.
This electronic transformation is central to the observed increase in COX-2 selectivity. The sulfonyl group of the 4-methylsulfonylphenyl moiety is able to insert into a specific secondary pocket within the COX-2 active site, an interaction that is not as favorable for the less polar thioether group. This specific interaction is a well-known feature of selective COX-2 inhibitors (coxibs). The strong electron-withdrawing nature of the sulfone enhances the hydrogen bonding capabilities and dipole interactions that stabilize the inhibitor within this selective pocket. nih.gov
Therefore, the structure-reactivity relationship demonstrates that the introduction of a potent, electron-withdrawing sulfone group at the para-position is a critical structural requirement for achieving high COX-2 selectivity in this class of compounds. This aligns with broader findings where electron-withdrawing substituents on a phenyl ring are crucial for conferring biological potency. nih.gov The comparative studies confirm that a seemingly minor chemical modification—the addition of two oxygen atoms—leads to a major shift in biological mechanism and reactivity, underscoring the power of targeted synthetic modification.
Analytical Methodologies for the Study of 4 Methylsulfanylphenyl Acetate in Research Matrices
Chromatographic Techniques for Separation and Quantification in Complex Research Samples
Chromatography is the cornerstone of separation science, enabling the isolation and quantification of (4-Methylsulfanylphenyl) acetate (B1210297) from complex mixtures containing starting materials, reagents, byproducts, and solvents. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for this purpose.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like (4-Methylsulfanylphenyl) acetate. Developing a robust HPLC method is essential for monitoring reaction progress, determining purity, and quantifying the analyte in solution-phase samples.
Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing moderately polar compounds such as aryl acetates. nih.govyoutube.com In this technique, a non-polar stationary phase (typically a C18-bonded silica) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For this compound, a typical mobile phase would consist of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. nih.gov To ensure good peak shape and reproducibility, additives such as formic acid or an acetate buffer are often incorporated into the mobile phase. chromatographyonline.commdpi.com
Method development involves optimizing several parameters to achieve adequate separation (resolution) from other components in the reaction mixture in a reasonable timeframe. Key parameters include the choice of column, mobile phase composition (including the use of gradient or isocratic elution), flow rate, and detector settings. nih.govresearchgate.net Gradient elution, where the proportion of the organic solvent is increased over time, is particularly useful for separating mixtures with components of widely varying polarities. chromatographyonline.com Ultraviolet (UV) detection is well-suited for this compound, as the phenylthiomethyl group provides a strong chromophore. Based on the UV spectrum of the parent compound thioanisole (B89551), which exhibits a maximum absorbance (λmax) around 250-260 nm, a detection wavelength in this range would likely provide high sensitivity. researchgate.netresearchgate.net
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component of the mobile phase; acid improves peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the analyte from the column. |
| Elution Mode | Isocratic or Gradient | Isocratic for simple mixtures; Gradient for complex reaction mixtures. |
| Flow Rate | 1.0 mL/min | Controls the speed of the analysis and affects resolution. |
| Column Temp. | 30-40 °C | Improves efficiency and reproducibility. |
| Detector | UV-Vis Diode Array Detector (DAD) | Quantification and peak purity assessment. |
| Wavelength | ~255 nm | Wavelength for maximum absorbance and sensitivity. |
| Injection Vol. | 5-20 µL | The volume of the sample introduced into the system. |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. This compound, with its moderate molecular weight, is sufficiently volatile for GC analysis, particularly when monitoring reactions conducted at elevated temperatures or for analyzing its presence in vapor-phase samples. GC is often coupled with a mass spectrometer (GC-MS), providing both quantitative data and structural information for unequivocal peak identification. rsc.org
For the analysis of organosulfur compounds, a flame photometric detector (FPD) can be used, which offers high selectivity for sulfur-containing molecules. nih.gov This is particularly advantageous when analyzing samples from complex matrices where interferences from non-sulfur compounds could be problematic. Alternatively, a standard flame ionization detector (FID) provides excellent sensitivity for general organic compounds.
Method development for GC involves selecting the appropriate capillary column, temperature program, and carrier gas flow rate. A mid-polarity column, such as one with a phenyl-substituted stationary phase, is often a good starting point for aromatic compounds. The temperature program, which involves ramping the column temperature over time, is optimized to separate the analyte from solvents, starting materials (e.g., 4-methylmercaptophenol), and potential byproducts. Headspace GC can be a valuable technique for analyzing volatile organosulfur compounds in liquid or solid samples without direct injection of the matrix, reducing the risk of column contamination. nih.gov
Table 2: Representative GC Method Parameters for this compound Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) | Separation of volatile compounds. |
| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the analyte through the column. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | e.g., 100 °C hold 2 min, ramp to 280 °C at 15 °C/min | Separates components based on boiling point and column interaction. |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS for identification/quantification; FID for general quantification. |
| Detector Temp. | 280 °C | Prevents condensation of analytes in the detector. |
| Injection Mode | Split/Splitless | Split for concentrated samples; Splitless for trace analysis. |
Spectroscopic Detection Methods for In-Situ Reaction Monitoring
Spectroscopic methods that allow for real-time analysis of a reaction mixture without sample extraction are invaluable for mechanistic studies and process optimization. Techniques like UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy can provide continuous data on the consumption of reactants and the formation of products.
UV-Vis spectroscopy can be employed for in-situ monitoring by using a fiber-optic probe immersed in the reaction vessel. The formation of this compound can be tracked by monitoring the increase in absorbance at a specific wavelength. The phenylthioether moiety is a known chromophore, and the electronic spectrum is expected to be similar to that of thioanisole, which displays a characteristic absorption maximum around 255 nm. researchgate.netresearchgate.net Changes in the substitution pattern on the aromatic ring will influence the exact position and intensity of this absorption band. By monitoring the change in the UV-Vis spectrum over time, kinetic data for the reaction can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for in-situ reaction monitoring. ¹H NMR can track the disappearance of signals corresponding to the starting material (e.g., the phenolic proton of 4-methylmercaptophenol) and the appearance of new signals characteristic of the product. For this compound, key signals would include the singlet for the methylsulfanyl group (-S-CH₃) and the singlet for the acetyl group (-O-C(O)CH₃). The chemical shifts of the aromatic protons would also shift upon conversion of the hydroxyl group to the acetate ester. By integrating these signals at different time points, the reaction progress can be accurately quantified.
Advanced Electroanalytical Techniques for Redox Behavior Investigation
Electroanalytical techniques, particularly cyclic voltammetry (CV), are highly suited for investigating the redox properties of this compound. acs.org The electrochemical behavior is dominated by the thioether (methylsulfanyl) group, which can undergo oxidation. wur.nl Studies on the parent compound, thioanisole, show that it can be electrochemically oxidized, typically in an irreversible or quasi-reversible manner. rsc.orgrsc.org
A typical CV experiment for this compound would involve dissolving the compound in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate (B79767) in acetonitrile) and scanning the potential at a working electrode (such as glassy carbon). The resulting voltammogram plots current against the applied potential. The oxidation of the thioether to a radical cation is the initial step, which can then be further oxidized to the corresponding sulfoxide (B87167) and, at higher potentials, to the sulfone. rsc.org The potential at which these oxidation peaks occur provides information about the ease of electron removal from the molecule. The presence of the electron-donating methylsulfanyl group and the electron-withdrawing acetate group on the same aromatic ring will influence these oxidation potentials compared to unsubstituted thioanisole. This technique is valuable for understanding the compound's susceptibility to oxidative degradation and for studying electron-transfer processes in which it might participate. acs.org
Environmental Fate and Degradation Pathways of 4 Methylsulfanylphenyl Acetate
Photochemical Degradation under Simulated Environmental Conditions
Information regarding the transformation of (4-Methylsulfanylphenyl) acetate (B1210297) upon exposure to sunlight in the atmosphere or surface waters is not available. Studies detailing its direct photolysis rates, the role of indirect photoreactions with hydroxyl radicals or other photo-oxidants, and the identification of its photoproducts are necessary to understand its persistence and transformation in light-exposed environments.
Hydrolytic Stability in Aqueous Environmental Systems
The rate at which (4-Methylsulfanylphenyl) acetate breaks down in water due to hydrolysis across a range of environmentally relevant pH levels (e.g., acidic, neutral, and alkaline) is a critical parameter for assessing its persistence in aquatic systems. However, no specific data on its hydrolysis half-life or the resulting degradation products could be located.
Biodegradation Pathways in Environmental Contexts (non-toxicological, mechanistic)
The potential for microorganisms in soil and water to break down this compound is a key factor in its environmental persistence. Detailed studies identifying the specific microbial species capable of its degradation, the enzymatic pathways involved, and the sequence of intermediate and final breakdown products are required. This information is currently unavailable in the public domain.
Adsorption and Leaching Studies in Environmental Compartment Models
Understanding the mobility of this compound in the environment hinges on its tendency to adsorb to soil and sediment particles. Data from adsorption-desorption experiments, typically expressed as the soil organic carbon-water (B12546825) partitioning coefficient (Koc), are needed to predict its likelihood of leaching into groundwater or remaining in the soil. Such studies for this specific compound were not found.
Conclusion and Future Research Directions for 4 Methylsulfanylphenyl Acetate
Summary of Key Academic Contributions and Methodological Advances in (4-Methylsulfanylphenyl) acetate (B1210297) Research
The academic footprint of (4-Methylsulfanylphenyl) acetate is not characterized by extensive, dedicated studies, but rather its existence is situated within the broader context of well-established organic synthesis principles. The primary academic contribution related to this compound is implicit in the numerous established methodologies for the acetylation of phenols. Research has demonstrated that phenols can be efficiently acetylated using acetic anhydride (B1165640), often in the presence of a catalyst. While specific studies focusing solely on the synthesis of this compound are not prominent in the available literature, the compound's formation is a direct application of these fundamental reactions.
Methodological advances in organic chemistry have provided a variety of routes to achieve the synthesis of phenolic acetates like this compound. These methods can be broadly categorized and have evolved to offer improved yields, milder reaction conditions, and greater efficiency.
Key Methodological Approaches for the Synthesis of Phenolic Acetates:
| Method | Reagents | Catalyst/Conditions | Key Advantages |
| Traditional Acetylation | Acetic anhydride or Acetyl chloride | Pyridine or other tertiary amines | Well-established and widely used |
| Lewis Acid Catalysis | Acetic anhydride | Zinc chloride, Cobalt chloride, Lithium chloride | Can offer improved reaction rates |
| Solid Acid Catalysis | Acetic anhydride | Montmorillonite K10, TiO2/SO4 | Environmentally friendly, reusable catalysts scispace.com |
| Phase Transfer Catalysis | Alkanoyl chlorides, Aqueous sodium hydroxide (B78521) | Tetrabutyl ammonium chloride | Rapid, efficient, and does not require anhydrous conditions lew.ro |
| Catalyst and Solvent-Free | Acetic anhydride | Heat | Green chemistry approach, avoids catalyst and solvent waste mdpi.comresearchgate.net |
These general methodologies underscore that while direct academic discourse on this compound is limited, the tools for its synthesis are well-developed and varied. The contribution, therefore, lies in the compound's status as an exemplar of a broader class of molecules readily accessible through fundamental organic reactions.
Identification of Unexplored Research Frontiers for this compound
Given the foundational nature of the existing knowledge, several research frontiers for this compound remain entirely unexplored. These avenues offer opportunities for novel investigations into the compound's properties and potential applications.
Detailed Physicochemical Characterization: Beyond basic identifiers, a comprehensive study of the compound's physicochemical properties is warranted. This includes detailed spectroscopic analysis (NMR, IR, MS), crystallographic studies, and determination of properties such as solubility in various solvents, melting point, and thermal stability.
Exploration of Biological Activity (Non-clinical): The presence of a sulfur-containing functional group and an acetate moiety suggests potential for various biological interactions. Screening for antimicrobial, antifungal, or enzymatic inhibition properties in non-clinical settings could reveal currently unknown bioactivities.
Polymer Chemistry: The phenolic group, protected as an acetate, could be a useful feature in the synthesis of novel polymers. Research could explore the deacetylation of a this compound-containing polymer to expose the phenolic hydroxyl group for further functionalization or to modulate polymer properties.
Materials Science: The sulfur atom in the methylsulfanyl group could be a point of interest for coordination to metal surfaces or nanoparticles. Investigating the self-assembly or surface modification properties of this compound on various substrates could be a fruitful area of research.
Comparative Studies: A systematic comparison of the properties and reactivity of this compound with its oxygen- and selenium-containing analogues would provide valuable insights into the role of the chalcogen atom in this molecular framework.
Potential for this compound in Advanced Chemical Synthesis and Biocatalysis Applications (non-clinical)
The structure of this compound suggests its potential as a versatile intermediate in advanced chemical synthesis and as a substrate in biocatalytic transformations.
In Advanced Chemical Synthesis:
The acetate group serves as a protecting group for the phenolic hydroxyl. This allows for chemical transformations to be carried out on other parts of the molecule without affecting the phenol (B47542). The acetate can then be readily removed under basic or acidic conditions. For instance, the methylsulfanyl group could be oxidized to a sulfoxide (B87167) or a sulfone, and the resulting compound could be a precursor to more complex molecules. The aromatic ring is also amenable to electrophilic substitution reactions, with the acetylated phenol directing incoming electrophiles to specific positions.
In Biocatalysis Applications:
The field of biocatalysis offers green and highly selective alternatives to traditional chemical synthesis. This compound is a prime candidate for exploration in this area.
Enzymatic Deacetylation: Lipases and esterases are known to catalyze the hydrolysis of acetate esters. The enzymatic deacetylation of this compound to 4-methylsulfanylphenol could be a highly selective and environmentally benign method for deprotection. This would be particularly valuable in multi-step syntheses where mild reaction conditions are required.
Biocatalytic Oxidation: Enzymes such as monooxygenases could potentially oxidize the sulfur atom of this compound to the corresponding sulfoxide. This enantioselective oxidation would be difficult to achieve with traditional chemical methods and could lead to the synthesis of chiral sulfur-containing compounds.
Transesterification Reactions: this compound could serve as an acyl donor in enzyme-catalyzed transesterification reactions. This could be used to acetylate other valuable molecules under mild conditions.
The exploration of this compound in these biocatalytic contexts represents a significant opportunity to develop novel and sustainable chemical processes.
Q & A
Q. How does crystal packing, as revealed by X-ray studies, impact the compound’s physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
